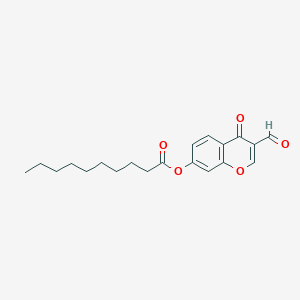![molecular formula C10H8FN3O3 B12604238 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 917911-22-9](/img/structure/B12604238.png)
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound that features a fluoropyridine moiety and an oxadiazole ring
Méthodes De Préparation
The synthesis of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps, starting with the preparation of the fluoropyridine and oxadiazole intermediates. One common synthetic route includes the following steps:
Synthesis of 5-Fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluoropyridinium salts.
Formation of the oxadiazole ring: The carboxylic acid derivative is then reacted with hydrazine to form a hydrazide, which is subsequently cyclized with a suitable reagent like phosphoryl chloride to form the 1,2,4-oxadiazole ring.
Coupling of the intermediates: The final step involves coupling the fluoropyridine and oxadiazole intermediates through a propanoic acid linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Analyse Des Réactions Chimiques
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Applications De Recherche Scientifique
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
3-(5-Fluoropyridin-2-yl)propanoic acid: Lacks the oxadiazole ring, which may result in different biological activity and chemical properties.
2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid: Contains additional chlorine atoms and an amino group, which can alter its reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine:
The uniqueness of this compound lies in its combination of the fluoropyridine and oxadiazole moieties, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Propriétés
Numéro CAS |
917911-22-9 |
|---|---|
Formule moléculaire |
C10H8FN3O3 |
Poids moléculaire |
237.19 g/mol |
Nom IUPAC |
3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C10H8FN3O3/c11-6-1-2-7(12-5-6)10-13-8(17-14-10)3-4-9(15)16/h1-2,5H,3-4H2,(H,15,16) |
Clé InChI |
FTJWVXOPHFZHMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C2=NOC(=N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)

![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)

![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)



![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
